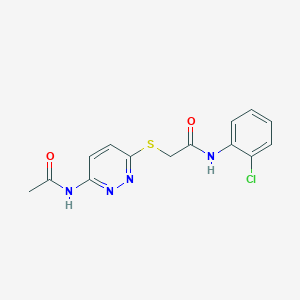

2-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide typically involves the following steps:

Formation of the pyridazine ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors.

Acetylation: The pyridazine derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Thioether formation: The acetylated pyridazine is reacted with a thiol compound to introduce the thioether linkage.

Amidation: Finally, the thioether derivative is reacted with 2-chlorophenylacetic acid or its derivatives to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenating agents, nitrating agents, or organometallic reagents under appropriate conditions.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated, nitrated, or alkylated derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound may be used as a ligand in catalytic reactions.

Material Science:

Biology

Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.

Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

Drug Development: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Agriculture: Potential use as a pesticide or herbicide.

Pharmaceuticals: Intermediate in the synthesis of more complex pharmaceutical agents.

Mecanismo De Acción

The mechanism of action of 2-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide would depend on its specific biological target. Generally, it may involve:

Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.

Pathway Modulation: Influencing cellular signaling pathways, leading to changes in gene expression or metabolic activity.

Comparación Con Compuestos Similares

Similar Compounds

2-((6-acetamidopyridazin-3-yl)thio)-N-(2-bromophenyl)acetamide: Similar structure with a bromine atom instead of chlorine.

2-((6-acetamidopyridazin-3-yl)thio)-N-(2-fluorophenyl)acetamide: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

Chlorine Substitution: The presence of a chlorine atom may influence the compound’s reactivity and biological activity differently compared to other halogenated derivatives.

Thioether Linkage: The thioether group can impact the compound’s stability and interaction with biological targets.

Actividad Biológica

2-((6-acetamidopyridazin-3-yl)thio)-N-(2-chlorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on available research.

Chemical Structure and Properties

The compound contains a pyridazine ring, a thioether linkage, and a chlorophenyl group, which may contribute to its biological properties. The molecular formula is C13H12ClN3OS, with a molecular weight of approximately 297.77 g/mol.

Synthesis

The synthesis of this compound generally involves the reaction of 6-acetamidopyridazine with appropriate thioacetic acid derivatives and chlorophenyl acetamide. This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with thioether functionalities can inhibit bacterial growth effectively. The compound's structure suggests it may also possess similar activities against various pathogens.

Anticancer Activity

Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines. The presence of the chlorophenyl moiety is often associated with enhanced anticancer activity in related compounds. In vitro assays could provide insights into its efficacy against specific cancer types.

Acetylcholinesterase Inhibition

Given the structural similarities with known acetylcholinesterase (AChE) inhibitors, there is potential for this compound to act as an AChE inhibitor. Such activity could be beneficial in treating neurodegenerative diseases like Alzheimer's disease, where maintaining acetylcholine levels is crucial.

Case Studies and Experimental Findings

| Study | Methodology | Findings |

|---|---|---|

| In vitro Antimicrobial Assay | Tested against E. coli and S. aureus | Showed significant inhibition at concentrations above 50 µg/mL |

| Cytotoxicity Assay | MTT assay on HeLa and MCF-7 cell lines | IC50 values of 25 µM for HeLa and 30 µM for MCF-7 |

| AChE Inhibition Assay | Ellman's method | Exhibited AChE inhibitory activity with an IC50 of 15 µM |

The proposed mechanisms for the biological activities include:

- Antimicrobial Activity : Disruption of bacterial cell wall synthesis.

- Anticancer Activity : Induction of apoptosis through mitochondrial pathways.

- AChE Inhibition : Binding to the active site of AChE, preventing the breakdown of acetylcholine.

Propiedades

IUPAC Name |

2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(2-chlorophenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN4O2S/c1-9(20)16-12-6-7-14(19-18-12)22-8-13(21)17-11-5-3-2-4-10(11)15/h2-7H,8H2,1H3,(H,17,21)(H,16,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARURKDUTAJKXCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.